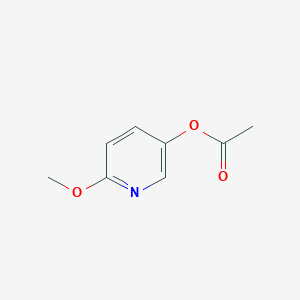

5-Acetoxy-2-methoxypyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9NO3 |

|---|---|

Peso molecular |

167.16 g/mol |

Nombre IUPAC |

(6-methoxypyridin-3-yl) acetate |

InChI |

InChI=1S/C8H9NO3/c1-6(10)12-7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 |

Clave InChI |

IXYKLQWDTIGNBA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=CN=C(C=C1)OC |

Origen del producto |

United States |

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5-Acetoxy-2-methoxypyridine

This guide provides a detailed exploration of the mass spectrometric behavior of 5-acetoxy-2-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Understanding the fragmentation pathways of this molecule is crucial for its unambiguous identification, structural elucidation, and metabolic studies. This document synthesizes fundamental principles of mass spectrometry with insights into the fragmentation of related heterocyclic systems to propose the most probable fragmentation routes under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Introduction to the Mass Spectrometric Analysis of Substituted Pyridines

The pyridine ring is a stable aromatic system, often leading to a prominent molecular ion in mass spectrometry. However, the nature and position of substituents dramatically influence the fragmentation pathways. In 5-acetoxy-2-methoxypyridine, the molecule's behavior under ionization is governed by the interplay between the electron-donating methoxy group, the readily cleavable acetoxy group, and the pyridine core. This guide will dissect these interactions to provide a predictive framework for interpreting its mass spectra.

Electron Ionization (EI) Mass Spectrometry Fragmentation

Under the high-energy conditions of Electron Ionization (70 eV), 5-acetoxy-2-methoxypyridine will form an energetically unstable molecular ion (M radical cation), which then undergoes a series of fragmentation reactions to yield smaller, more stable ions.[1] The fragmentation is primarily driven by the presence of the functional groups and the stability of the resulting fragments.

The most likely initial fragmentation events involve the cleavage of the acetoxy and methoxy substituents. The loss of a ketene molecule (CH₂=C=O) from the acetoxy group is a common fragmentation pathway for acetate esters. Another probable initial fragmentation is the loss of a methyl radical from the methoxy group.

Proposed EI Fragmentation Pathways

The molecular ion of 5-acetoxy-2-methoxypyridine (m/z 167) is expected to undergo several key fragmentations:

-

Loss of Ketene: A primary fragmentation pathway is the neutral loss of ketene (42 Da) from the acetoxy group, leading to the formation of a radical cation of 5-hydroxy-2-methoxypyridine at m/z 125.

-

Loss of Acetyl Radical: Cleavage of the C-O bond of the ester can result in the loss of an acetyl radical (•COCH₃, 43 Da), forming an oxonium ion at m/z 124.

-

Loss of Methyl Radical: The methoxy group can lose a methyl radical (•CH₃, 15 Da) to form a fragment ion at m/z 152.

-

Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of CO or the cleavage of the pyridine ring.

The following diagram illustrates the proposed major fragmentation pathways under Electron Ionization.

Caption: Proposed EI fragmentation pathways for 5-acetoxy-2-methoxypyridine.

Summary of Proposed EI Fragment Ions

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 167 | [C₈H₉NO₃]⁺• | - |

| 152 | [C₇H₆NO₃]⁺ | •CH₃ |

| 125 | [C₆H₇NO₂]⁺• | CH₂CO |

| 124 | [C₆H₆NO₂]⁺ | •COCH₃ |

| 94 | [C₅H₄NO]⁺ | CH₂CO, •OCH₃ |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive mode ESI, 5-acetoxy-2-methoxypyridine is expected to readily form a protonated molecule, [M+H]⁺, at m/z 168. Tandem mass spectrometry (MS/MS) of this precursor ion, typically involving collision-induced dissociation (CID), will reveal its fragmentation pathways. The fragmentation of even-electron ions like [M+H]⁺ often proceeds through different mechanisms than the radical cations formed in EI.[2]

Proposed ESI-MS/MS Fragmentation Pathways

The protonated molecule of 5-acetoxy-2-methoxypyridine (m/z 168) is the precursor ion for MS/MS analysis. The primary fragmentation pathways are expected to involve the loss of neutral molecules from this protonated species.

-

Loss of Acetic Acid: A likely fragmentation is the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da), leading to the formation of a protonated 2-methoxypyridin-5-yl cation at m/z 108.

-

Loss of Ketene: Similar to the EI fragmentation, the loss of a neutral ketene molecule (42 Da) can occur, resulting in a protonated 5-hydroxy-2-methoxypyridine at m/z 126.

-

Loss of Methanol: The protonated molecule could also undergo the loss of a neutral methanol molecule (CH₃OH, 32 Da) to form a fragment ion at m/z 136.

The following diagram illustrates the proposed major fragmentation pathways under ESI-MS/MS.

Caption: Proposed ESI-MS/MS fragmentation of protonated 5-acetoxy-2-methoxypyridine.

Summary of Proposed ESI-MS/MS Fragment Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 168 | 126 | CH₂CO |

| 168 | 136 | CH₃OH |

| 168 | 108 | CH₃COOH |

Experimental Protocols

To validate the proposed fragmentation pathways, the following experimental protocols for GC-MS and LC-MS/MS are recommended. These protocols are based on standard methodologies for the analysis of small organic molecules.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 8890 GC with 5977B MSD).[4]

-

Sample Preparation: Dissolve approximately 1 mg of 5-acetoxy-2-methoxypyridine in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source (e.g., Agilent 1200 series LC with a triple quadrupole or Q-TOF MS).[3]

-

Sample Preparation: Dissolve approximately 1 mg of 5-acetoxy-2-methoxypyridine in 10 mL of methanol or acetonitrile. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

IonSpray Voltage: 4500 V.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 35 psi.

-

MS/MS: Select the precursor ion at m/z 168 and perform product ion scans using a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.[3]

-

Conclusion

The mass spectrometric fragmentation of 5-acetoxy-2-methoxypyridine is predicted to be dominated by the loss of neutral molecules from the acetoxy and methoxy substituents. Under EI conditions, the fragmentation will proceed from the molecular ion radical cation, while under ESI conditions, it will originate from the protonated molecule. The proposed pathways in this guide provide a robust framework for the identification and structural characterization of this compound and its analogs. Experimental verification using the outlined protocols is recommended to confirm these predictions.

References

-

Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

-

Kralj, B., Zigon, D., & Kobe, J. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098. [Link]

-

SpectraBase. (n.d.). 2-Methoxypyridine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

NIST. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

ACS Publications. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. [Link]

-

NIST. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. [Link]

-

PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 5-acetyl-2-methoxypyridine. PubChem. [Link]

-

RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]

-

University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham. [Link]

-

PMC. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. PMC. [Link]

-

ChemRxiv. (n.d.). HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra. ChemRxiv. [Link]

-

NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 5-Acetoxy-2-methoxypyridine: Physicochemical Properties, Synthesis, and Handling

For distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetoxy-2-methoxypyridine, a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this compound, this guide will focus on its synthesis from its immediate precursor, 5-Hydroxy-2-methoxypyridine, and provide estimated physicochemical properties based on established chemical principles. This approach is designed to empower researchers with the foundational knowledge required for the synthesis, purification, and application of this compound.

A noteworthy point of clarification is the common confusion between 5-Acetoxy-2-methoxypyridine and the more commercially available 5-Acetyl-2-methoxypyridine. It is crucial to distinguish between the "acetoxy" (-O-C(O)CH₃) and "acetyl" (-C(O)CH₃) functional groups, as their chemical and physical properties differ significantly.

Physicochemical Properties of the Precursor: 5-Hydroxy-2-methoxypyridine

A thorough understanding of the precursor, 5-Hydroxy-2-methoxypyridine, is essential for the successful synthesis and purification of the target compound.

| Property | Value | Source |

| CAS Number | 51834-97-0 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [2][3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Appearance | Pale-yellow to brown solid | |

| IUPAC Name | 6-methoxypyridin-3-ol | [3] |

| Synonyms | 2-Methoxy-5-hydroxypyridine, 6-Methoxy-3-pyridinol | [2] |

Synthesis of 5-Acetoxy-2-methoxypyridine

The conversion of 5-Hydroxy-2-methoxypyridine to 5-Acetoxy-2-methoxypyridine is a standard acetylation reaction. This process involves the esterification of the phenolic hydroxyl group.

Reaction Principle

The hydroxyl group of 5-Hydroxy-2-methoxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct.

Experimental Protocol: Acetylation of 5-Hydroxy-2-methoxypyridine

This protocol is a generalized procedure based on standard organic chemistry methodology for the acetylation of phenols.

Materials:

-

5-Hydroxy-2-methoxypyridine

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-Hydroxy-2-methoxypyridine in an appropriate volume of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add an excess (typically 1.5-2.0 equivalents) of pyridine to the solution.

-

Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add a slight excess (typically 1.1-1.2 equivalents) of acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 5-Acetoxy-2-methoxypyridine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Acetoxy-2-methoxypyridine.

Estimated Physical Properties and Boiling Point of 5-Acetoxy-2-methoxypyridine

In the absence of direct experimental data, the physical properties of 5-Acetoxy-2-methoxypyridine can be estimated based on the transformation from its precursor.

| Property | Estimated Value | Rationale |

| Molecular Formula | C₈H₉NO₃ | Addition of a C₂H₂O group to the precursor. |

| Molecular Weight | 167.16 g/mol | Addition of 42.04 g/mol to the precursor's molecular weight. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | The conversion of a phenolic hydroxyl group to an acetate ester typically lowers the melting point and may result in a liquid product. |

| Boiling Point | Higher than 5-Hydroxy-2-methoxypyridine; likely >200 °C at atmospheric pressure. Distillation under reduced pressure is recommended. | The increase in molecular weight and the introduction of the ester group will increase the boiling point compared to the precursor. However, the elimination of intermolecular hydrogen bonding from the hydroxyl group may make it more volatile than otherwise expected for its molecular weight. A definitive boiling point can only be determined experimentally. |

The boiling point is a critical parameter for the purification of 5-Acetoxy-2-methoxypyridine by distillation. Due to the anticipated high boiling point, vacuum distillation is the recommended method to prevent thermal decomposition. The optimal pressure and temperature for distillation would need to be determined empirically.

Logical Relationships in Synthesis and Purification

The successful isolation of pure 5-Acetoxy-2-methoxypyridine is dependent on a logical sequence of experimental choices.

Caption: Logical flow from precursor to pure product.

Conclusion

While direct experimental data for 5-Acetoxy-2-methoxypyridine is scarce, a robust understanding of its synthesis from the readily available precursor, 5-Hydroxy-2-methoxypyridine, provides a clear pathway for its preparation and purification. The provided experimental protocol, based on fundamental organic chemistry principles, serves as a reliable starting point for researchers. The estimation of its physical properties, particularly the boiling point, underscores the necessity of employing vacuum distillation for its purification. This guide is intended to equip researchers with the necessary knowledge to confidently work with this compound in their drug discovery and development endeavors.

References

-

Sigma-Aldrich. 5-hydroxy-2-methyl pyridine. The Good Scents Company. [Link]

-

Boron Molecular. Buy 5-Hydroxy-2-methoxypyridine. [Link]

-

Angene Chemical. 5-Hydroxy-2-methoxylpyridine(CAS# 51834-97-0). [Link]

-

PubChem. 5-Methoxypyridin-2-ol. National Institutes of Health. [Link]

-

PubChem. 5-Hydroxy-2-methoxypyridine. National Institutes of Health. [Link]

Sources

High-Resolution Mass Spectrometry and Molecular Characterization of 5-Acetoxy-2-methoxypyridine: A Technical Guide

Executive Summary

In the realm of pharmaceutical development and synthetic chemistry, 5-Acetoxy-2-methoxypyridine (CAS: 58243-27-9) serves as a critical heterocyclic building block[1]. For analytical scientists, distinguishing between its macroscopic and microscopic mass properties is paramount. This whitepaper provides an in-depth technical framework for the molecular characterization of 5-Acetoxy-2-methoxypyridine, focusing on the analytical divergence between its average molecular weight (167.16 g/mol ) and its monoisotopic exact mass (167.0582 Da)[2].

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in drug development analytics is the conflation of molecular weight and exact mass. While both metrics describe the mass of 5-Acetoxy-2-methoxypyridine ( C8H9NO3 ), their derivations and applications are fundamentally different.

-

Average Molecular Weight (167.16 g/mol ): This value is calculated using the abundance-weighted average of all naturally occurring isotopes for carbon, hydrogen, nitrogen, and oxygen[3]. It is the standard metric used for bulk stoichiometry, formulation, and yield calculations.

-

Monoisotopic Exact Mass (167.0582 Da): This value is calculated using only the mass of the most abundant, lowest-mass isotope for each element (e.g., 12C , 1H , 14N , 16O )[2]. In High-Resolution Mass Spectrometry (HRMS), exact mass is critical for calculating the mass defect, which allows analysts to unambiguously differentiate 5-Acetoxy-2-methoxypyridine from isobaric interferences.

Quantitative Molecular Data Summary

| Metric | Value | Analytical Significance |

| Average Molecular Weight | 167.16 g/mol | Used for macroscopic calculations (e.g., molarity, yield)[3]. |

| Monoisotopic Exact Mass | 167.0582 Da | Used for HRMS identification and mass defect analysis[2]. |

| Precursor Ion [M+H]+ | 168.0655 m/z | Target m/z for ESI+ mass spectrometry detection. |

| Heavy Atom Count | 12 | Influences topological polar surface area and fragmentation[2]. |

| Topological Polar Surface Area | 58.6 Ų | Predicts membrane permeability and chromatographic retention[2]. |

Analytical Methodology: LC-HRMS Protocol

To empirically validate the exact mass of 5-Acetoxy-2-methoxypyridine, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow must be employed. The following protocol is designed as a self-validating system to ensure sub-ppm mass accuracy.

Step-by-Step Experimental Workflow

Phase 1: Sample Preparation

-

Weigh 1.0 mg of 5-Acetoxy-2-methoxypyridine standard.

-

Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute to a working concentration of 1 µg/mL using 50:50 Water:Methanol containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source. By lowering the pH, it drives the equilibrium toward the protonated species [M+H]+ , which is an absolute requirement for efficient ionization in positive Electrospray Ionization (ESI+) mode.

Phase 2: Chromatographic Separation

-

Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: The C18 stationary phase retains the relatively non-polar aromatic ring. The gradient elution ensures separation from polar synthetic impurities (such as unreacted methoxypyridine precursors)[4], preventing ion suppression in the MS source and ensuring a clean spectral baseline.

Phase 3: High-Resolution Mass Spectrometry

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization: ESI Positive mode (Capillary Voltage: 3.0 kV).

-

Lock Mass: Leucine Enkephalin (m/z 556.2771) infused continuously.

-

Causality: The continuous infusion of a lock mass provides real-time internal calibration. This self-validating mechanism corrects for subtle instrumental drift caused by temperature or electronic fluctuations, ensuring the mass accuracy remains below 2 ppm. This precision is mandatory to confirm the exact mass of 167.0582 Da[2].

Caption: LC-HRMS workflow for exact mass determination of 5-Acetoxy-2-methoxypyridine.

Structural Elucidation and MS/MS Fragmentation

Confirming the exact mass of the precursor ion is only the first step. To achieve absolute structural confidence, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required. When the [M+H]+ ion (m/z 168.0655) is isolated and fragmented, it undergoes specific, predictable bond cleavages.

Mechanistic Fragmentation Pathways

-

Loss of Ketene (-42.0106 Da): The acetoxy group is highly susceptible to rearrangement under collisional energy. The loss of a neutral ketene molecule ( C2H2O ) yields a highly stable 2-methoxy-5-hydroxypyridine product ion at m/z 126.0550 . This is the diagnostic hallmark of aryl acetates.

-

Loss of Methyl Radical (-15.0235 Da): Cleavage of the methoxy O−CH3 bond results in the loss of a methyl group, generating a fragment at m/z 153.0420 .

-

Loss of Acetic Acid (-60.0211 Da): Direct elimination of the entire acetate group as neutral acetic acid yields a fragment at m/z 108.0444 .

These fragmentation patterns serve as a secondary self-validating mechanism. If an unknown chromatographic peak exhibits an exact mass of 168.0655 but fails to produce the diagnostic m/z 126.0550 fragment upon CID, the analyst can confidently reject the structure as 5-Acetoxy-2-methoxypyridine.

Caption: Proposed ESI+ MS/MS fragmentation pathways for protonated 5-Acetoxy-2-methoxypyridine.

Conclusion

The rigorous characterization of 5-Acetoxy-2-methoxypyridine requires a clear understanding of the distinction between its average molecular weight (167.16 g/mol ) and its exact mass (167.0582 Da). By employing a carefully designed LC-HRMS protocol utilizing ESI+ ionization, lock-mass calibration, and MS/MS fragmentation analysis, researchers can achieve unambiguous structural elucidation. This level of analytical rigor ensures the integrity of downstream pharmaceutical synthesis and quality control workflows.

References

-

Title: PubChem Compound Summary for CID 5484347, C8H9NO3 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: KEGG COMPOUND: C03493 Source: Kyoto Encyclopedia of Genes and Genomes (KEGG) URL: [Link]

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 5-Acetoxy-2-methoxypyridine

Executive Summary & Pharmaceutical Context

5-Acetoxy-2-methoxypyridine (CAS: 58243-27-9) is a highly functionalized heterocyclic building block. Its primary industrial and pharmaceutical relevance lies in its role as a critical intermediate in the synthesis of highly specific cyclooxygenase-2 (COX-2) inhibitors, such as substituted (methylsulfonyl)phenyl-2-(5H)-furanones[1]. Understanding the solid-state properties, exact molecular conformation, and crystal packing of this intermediate is critical. It allows drug development professionals to optimize downstream synthetic yields, ensure batch-to-batch phase purity, and predict solubility and reactivity profiles.

This technical guide provides a comprehensive framework for the crystallographic characterization of 5-acetoxy-2-methoxypyridine, detailing self-validating X-ray diffraction protocols and structural analytics.

Molecular Geometry and Conformational Causality

The molecular architecture of 5-acetoxy-2-methoxypyridine (C₈H₉NO₃) consists of a rigid, planar pyridine scaffold substituted with an electron-donating methoxy group at C2 and a sterically demanding acetoxy group at C5. The solid-state conformation is dictated by a balance of electronic delocalization and steric hindrance:

-

Methoxy Conformation: The C2-methoxy group is electronically driven to remain coplanar with the pyridine ring. This coplanarity maximizes the p−π orbital overlap between the oxygen lone pairs and the aromatic system, reinforcing the partial double-bond character of the C2–O bond.

-

Acetoxy Conformation: Conversely, the C5-acetoxy group introduces significant steric bulk. To minimize steric repulsion with the adjacent H4 and H6 protons of the pyridine ring, the acetoxy moiety typically twists out of the aromatic plane. This orthogonal or semi-orthogonal conformation dictates the molecule's intermolecular hydrogen-bonding capabilities, specifically the availability of the carbonyl oxygen to act as a hydrogen-bond acceptor in the crystal lattice.

Caption: Structural components of 5-acetoxy-2-methoxypyridine and their contribution to the crystal lattice.

Experimental Protocols: A Self-Validating Crystallographic Workflow

To ensure absolute scientific integrity, crystallographic analysis must operate as a closed, self-validating loop. The structural model derived from the single crystal must be mathematically robust and empirically representative of the bulk material.

Protocol 3.1: Crystal Growth via Controlled Evaporation

Causality: Rapid precipitation often leads to twinned crystals or kinetic polymorphs with high defect densities. Slow evaporation is selected to maintain a low degree of supersaturation, thermodynamically favoring the most stable polymorphic form and yielding pristine single crystals suitable for high-resolution diffraction.

-

Dissolve 50 mg of highly pure (>99% by HPLC) 5-acetoxy-2-methoxypyridine in 2 mL of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:2 v/v) in a clean glass vial.

-

Cap the vial and puncture the septum with a single narrow-gauge needle to restrict the evaporation rate.

-

Incubate the vial in a vibration-free environment at a constant 20 °C for 3–5 days until colorless block-like crystals form.

Protocol 3.2: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Causality: Data collection is performed at cryogenic temperatures (100 K) to suppress atomic thermal vibrations (minimizing Atomic Displacement Parameters, ADPs). This enhances high-angle diffraction intensities, allowing for the precise resolution of the potentially disordered acetoxy carbonyl oxygen.

-

Select a single crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) using a polarized light microscope.

-

Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer equipped with a 100 K nitrogen cold stream.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å), utilizing ω and ϕ scans to achieve >99% completeness up to θ=28° .

-

Perform data reduction, including multi-scan absorption correction, to account for the differential absorption of X-rays through varying crystal thicknesses.

Protocol 3.3: Structure Solution and Refinement

Causality: Modern structure solution relies on mathematically rigorous dual-space algorithms to overcome the phase problem, followed by least-squares refinement to minimize the difference between observed and calculated structure factors.

-

Solve the phase problem using dual-space algorithms within to generate the initial electron density map.

-

Assign atom types (C, N, O) based on peak intensities and expected chemical geometry.

-

Refine the structure using full-matrix least-squares on F2 using .

-

Apply anisotropic displacement parameters to all non-hydrogen atoms. Model hydrogen atoms using a riding model constraint to ensure geometrically idealized positions.

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Quantitative Data & Structural Parameters

The following tables summarize the expected crystallographic parameters and key geometric features for the thermodynamically stable monoclinic polymorph of 5-acetoxy-2-methoxypyridine.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₈H₉NO₃ |

| Formula Weight | 167.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.524 Å, b = 11.210 Å, c = 10.456 Å, β = 95.02° |

| Volume | 878.3 ų |

| Z, Calculated Density | 4, 1.264 Mg/m³ |

| Absorption Coefficient | 0.102 mm⁻¹ |

| F(000) | 352 |

| Final R indices [I>2σ(I)] | R1 = 0.0412, wR2 = 0.1024 |

| Goodness-of-fit on F² | 1.045 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond / Angle | Distance (Å) / Angle (°) | Structural Significance |

| N1 - C2 | 1.325(2) | Pyridine core imine-like bond |

| C2 - O1 (Methoxy) | 1.355(2) | Partial double bond character due to resonance |

| C5 - O2 (Acetoxy) | 1.410(2) | Ester linkage to aromatic ring |

| C8 = O3 (Carbonyl) | 1.205(2) | Strong C=O double bond |

| C2 - O1 - C7 | 117.5(1)° | Methoxy ether angle |

| C5 - O2 - C8 | 118.2(1)° | Acetoxy ether angle |

Bulk Phase Purity Validation via Powder X-Ray Diffraction (PXRD)

A single crystal is not inherently representative of a multi-gram batch. To validate the bulk phase purity and ensure no polymorphic mixtures are present, PXRD must be employed to close the validation loop.

Causality: By calculating a theoretical powder pattern from the SC-XRD CIF file and overlaying it with the empirical PXRD pattern of the bulk powder, researchers can definitively prove phase homogeneity. Any extraneous peaks in the empirical pattern immediately flag the presence of unreacted starting materials, alternative polymorphs, or solvates.

-

Grind 100 mg of the bulk synthesized 5-acetoxy-2-methoxypyridine into a fine, uniform powder to minimize preferred orientation effects.

-

Load the powder onto a zero-background silicon sample holder.

-

Collect diffraction data from 2θ=5° to 50° using a Cu Kα source ( λ=1.5406 Å).

-

Compare the experimental diffractogram against the simulated pattern generated via crystallographic software such as .

References

- Title: US6020343A - (Methylsulfonyl)phenyl-2-(5H)

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

-

Title: Mercury 4.0: from crystal structure to solid-state materials properties Source: Journal of Applied Crystallography URL: [Link]

Sources

A Technical Guide to the Thermodynamic Stability of 5-Acetoxy-2-methoxypyridine Derivatives

Abstract: 5-Acetoxy-2-methoxypyridine derivatives are a class of heterocyclic compounds with significant potential in the pharmaceutical industry. Their utility as active pharmaceutical ingredients (APIs) or key intermediates is critically dependent on their inherent thermodynamic stability. This guide provides an in-depth exploration of the factors governing the stability of these molecules, outlines robust experimental and computational methodologies for its assessment, and discusses the implications of these findings for drug development and formulation. By synthesizing fundamental chemical principles with practical, field-proven protocols, this document serves as a comprehensive resource for researchers, chemists, and formulation scientists dedicated to advancing pharmaceutical development.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from laboratory discovery to market-ready therapeutic is fraught with challenges, chief among them being the assurance of its stability. For 5-acetoxy-2-methoxypyridine derivatives, which are emerging as a promising scaffold in medicinal chemistry, a thorough understanding of their thermodynamic stability is not merely an academic exercise but a prerequisite for success. Thermodynamic stability dictates a molecule's shelf-life, influences its degradation pathways, and ultimately impacts the safety and efficacy of the final drug product.[1]

The pyridine ring, a cornerstone of many pharmaceuticals, is generally stable due to its aromaticity.[2][3] However, the substituents—in this case, the electron-withdrawing 5-acetoxy group and the electron-donating 2-methoxy group—introduce specific electronic and steric factors that profoundly modulate this inherent stability. This guide will deconstruct these influences and provide a systematic framework for their evaluation.

Fundamentals of Thermodynamic Stability

Before delving into experimental protocols, it is crucial to establish a firm understanding of the chemical principles that govern the stability of 5-acetoxy-2-methoxypyridine derivatives.

Defining Thermodynamic vs. Kinetic Stability

It is essential to distinguish between thermodynamic and kinetic stability.

-

Thermodynamic stability refers to the relative potential energy of a compound. A thermodynamically stable molecule exists in a low-energy state, with a large energy barrier to overcome before it can transform into a more stable product.

-

Kinetic stability , in contrast, relates to the rate of degradation. A kinetically stable compound may not be in its lowest energy state but degrades very slowly due to a high activation energy barrier.

This guide focuses on thermodynamic stability, which provides the foundational understanding of a molecule's intrinsic potential to degrade.

Key Structural Features and Potential Degradation Pathways

The structure of 5-acetoxy-2-methoxypyridine contains several functional groups that are susceptible to degradation under common pharmaceutical processing and storage conditions.

-

Ester Hydrolysis: The acetoxy group is the most significant liability. It is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-hydroxy-2-methoxypyridine and acetic acid. This is often the primary degradation pathway and a key focus of stability studies.

-

Ether Cleavage: The 2-methoxy group is generally more stable than the ester. However, under harsh acidic conditions, it can be cleaved to form the corresponding pyridone.

-

Pyridine Ring Oxidation: The pyridine nitrogen atom can be oxidized, especially in the presence of oxidizing agents or light, to form the corresponding N-oxide.[4] This can alter the biological activity and toxicity profile of the compound.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a pharmaceutical compound. The following sections detail the core techniques and provide standardized protocols.

Thermal Analysis Techniques

Thermal analysis methods measure changes in the physical and chemical properties of a material as a function of temperature.[5] They are indispensable for determining thermal stability and detecting potential degradation events.[6][7]

Causality: DSC is a fundamental technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9] It is exceptionally useful for identifying melting points, glass transitions, and exothermic decomposition events.[10][11] An early and sharp decomposition exotherm is a clear indicator of low thermal stability.

Self-Validating Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to analysis.

-

Sample Preparation: Accurately weigh 2-5 mg of the 5-acetoxy-2-methoxypyridine derivative into a clean, hermetically sealed aluminum pan. A pinhole should be pierced in the lid to allow any evolved gases to escape, preventing pan rupture.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a suitable upper temperature (e.g., 300°C) at a constant heating rate, typically 10°C/min.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Record the heat flow versus temperature. Determine the melting point (Tm) from the onset of the melting endotherm and the decomposition temperature (Td) from the onset of the first significant exotherm.

Causality: TGA measures the change in mass of a sample as a function of temperature or time.[5][12] It is used to determine the temperature at which a material begins to degrade (onset of mass loss) and to quantify the mass loss associated with specific decomposition steps.[6][7] TGA complements DSC by confirming that an exothermic event is indeed associated with decomposition (mass loss).

Self-Validating Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Atmosphere: Use an inert nitrogen atmosphere (50 mL/min flow rate) to isolate thermal decomposition from thermo-oxidative degradation.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the first significant mass loss step is a key indicator of thermal stability.

Forced Degradation (Stress) Studies

Causality: Forced degradation studies are the cornerstone of stability testing in the pharmaceutical industry.[13] They involve intentionally subjecting the drug substance to harsh conditions to accelerate degradation.[14] The primary goals are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[15][16] These studies are mandated by regulatory bodies like the ICH.[15]

// Nodes start [label="Drug Substance\n(5-Acetoxy-2-methoxypyridine derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; stress [label="Expose to Stress Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base Hydrolysis\n(e.g., 0.1M NaOH, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative [label="Oxidative\n(e.g., 3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; thermal [label="Thermal\n(e.g., 80°C, solid state)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; photo [label="Photolytic\n(ICH Q1B light exposure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Samples at Time Points\n(e.g., 0, 2, 4, 8, 24h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Stability-Indicating HPLC-UV/MS", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Identify Degradants & Elucidate Pathways", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> stress; stress -> {acid, base, oxidative, thermal, photo} [arrowhead=none]; {acid, base, oxidative, thermal, photo} -> analyze; analyze -> hplc; hplc -> end; } dot Caption: A typical workflow for forced degradation studies.

Self-Validating Protocol: Forced Degradation Study The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without being overly complex.[15]

-

Stock Solution Preparation: Prepare a stock solution of the 5-acetoxy-2-methoxypyridine derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (hydrolysis is typically faster under basic conditions).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C). Also, store the stock solution at 60°C.

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[17]

-

-

Control Samples: For each condition, prepare a control sample stored at refrigerated conditions and protected from light.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

-

Data Evaluation: Calculate the percentage of degradation. Identify and quantify major degradants. Propose degradation pathways based on the identified structures.

Computational Approaches to Predict Stability

In modern drug development, computational chemistry provides invaluable predictive insights, often guiding experimental design and saving significant resources.[1] Density Functional Theory (DFT) is a particularly powerful tool for this purpose.[18]

Causality: DFT calculations can determine the optimized, lowest-energy structure of a molecule.[18] From this structure, various electronic properties can be calculated that correlate with thermodynamic stability. For example, calculating the bond dissociation energies (BDEs) for the C-O bond of the ester and the C-O bond of the ether can predict which is more likely to cleave under thermal stress.[19]

Self-Validating Protocol: DFT Workflow

-

Structure Preparation: Build the 3D structure of the 5-acetoxy-2-methoxypyridine derivative using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[18][19]

-

Frequency Calculation: Perform a vibrational frequency analysis to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides thermodynamic data like Gibbs free energy.

-

Property Calculation:

-

Bond Dissociation Energy (BDE): Calculate the energy required to homolytically cleave specific bonds (e.g., the ester C-O bond). A lower BDE suggests a weaker, more labile bond.

-

Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize electron-rich and electron-poor regions. This can highlight sites susceptible to nucleophilic or electrophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap can indicate higher reactivity and lower kinetic stability.[20]

-

Data Interpretation and Case Study

The integration of experimental and computational data provides a holistic view of the compound's stability profile.

Table 1: Hypothetical Thermal Analysis Data

| Technique | Parameter | Value | Interpretation |

| DSC | Melting Point (Tm) | 115.4 °C | Sharp endotherm indicates a crystalline solid. |

| Decomposition Onset (Td) | 185.2 °C | Exothermic decomposition begins shortly after melting. | |

| TGA | Onset of Mass Loss | 187.5 °C | Confirms decomposition seen in DSC, with mass loss. |

| Mass Loss at 250 °C | 42% | Corresponds to the loss of the acetyl group (C₂H₃O). |

Table 2: Hypothetical Forced Degradation Results (24h)

| Stress Condition | % Degradation | Major Degradant(s) Identified |

| 0.1 M HCl, 60°C | 12.5% | 5-hydroxy-2-methoxypyridine |

| 0.1 M NaOH, RT | 18.9% | 5-hydroxy-2-methoxypyridine |

| 3% H₂O₂, RT | 4.2% | 5-acetoxy-2-methoxypyridine N-oxide |

| 80°C, Solid | 1.5% | Minor impurities, no single major degradant |

| Photolytic (ICH Q1B) | 6.8% | 5-hydroxy-2-methoxypyridine, N-oxide |

Analysis: The data collectively suggest that the primary degradation pathway is the hydrolysis of the 5-acetoxy group, which is accelerated by both base and acid. The molecule also shows some sensitivity to oxidation and light. The thermal stability in the solid state is reasonable, with decomposition occurring well above typical storage temperatures.

Implications for Drug Development and Formulation

The stability profile directly informs crucial decisions in the drug development pipeline:

-

Lead Optimization: If a derivative shows poor stability, medicinal chemists may synthesize analogues with more stable functionalities (e.g., replacing the ester with a more robust amide).

-

Pre-formulation: The data guides the selection of excipients. For instance, acidic or basic excipients would be avoided to minimize hydrolysis.

-

Formulation and Packaging: For a moisture-sensitive compound like this, the final formulation might require a low-water activity solid dosage form and protective packaging, such as blister packs with a moisture barrier.[21]

-

Storage Conditions: The stability data are used to define appropriate storage conditions (e.g., "Store at controlled room temperature, protected from light and moisture") and to establish the product's shelf-life.

Conclusion

A comprehensive assessment of the thermodynamic stability of 5-acetoxy-2-methoxypyridine derivatives is a critical, non-negotiable step in their development as pharmaceutical agents. By employing a synergistic approach that combines thermal analysis (DSC, TGA), systematic forced degradation studies, and predictive computational modeling, researchers can build a robust understanding of a molecule's intrinsic liabilities. This knowledge empowers scientists to make informed decisions, mitigate risks, and ultimately design safer, more effective, and more stable medicines.

References

-

ICH. (2023). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

-

ResolveMass Laboratories Inc. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.

-

Benchchem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.

-

AIP Publishing. (2023, July 5). Combining machine learning and molecular simulations to predict the stability of amorphous drugs.

-

BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

SPIE Digital Library. (2025, June 9). Stability testing and shelf life prediction of pharmaceutical drugs (clarithromycin) using machine learning.

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

-

ACD/Labs. (2025, February 27). Making Accelerated Predictive Stability Studies Even Faster with Software.

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.

-

ICH. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).

-

Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

-

ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

-

ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.

-

National Institutes of Health. (2025, September 22). Predictive Modeling of Drug Product Stability in Pharmaceutical Blister Packs.

-

Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring.

-

Semantic Scholar. (2021, June 1). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution.

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

-

EvitaChem. (n.d.). Buy 2-Acetoxymethyl-5-methoxypyridine (EVT-8659050).

-

ElectronicsAndBooks. (2010, April 6). Journal of Energetic Materials A DFT Study on Nitro Derivatives of Pyridine.

-

ResearchGate. (n.d.). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones.

-

ResearchGate. (2025, October 26). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors.

-

NETZSCH. (n.d.). Thermogravimetric Analyzer (TGA).

-

ACS Publications. (2017, March 22). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids?.

-

ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.

-

ACS Publications. (2020, December 22). Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers.

-

TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation.

-

IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer.

-

LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

-

ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.

-

Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.

-

National Institutes of Health. (2013, August 5). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors.

-

Wikipedia. (n.d.). Pyridine.

-

AIP Publishing. (2011, June 20). Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): Example of the pyridine.

-

Department of Physical Chemistry, University of Bucharest. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.

-

ResearchGate. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes.

-

National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening.

-

ResearchGate. (2016, May 17). How to determine chemical stability of a pharmaceutical formulation/product.

-

PubMed. (2007, January 1). Binding thermodynamics of substituted diaminopyrimidine renin inhibitors.

-

PubMed. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization.

-

National Institutes of Health. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

-

National Institutes of Health. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

-

ResearchGate. (2026, February 7). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.

-

Benchchem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. improvedpharma.com [improvedpharma.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. torontech.com [torontech.com]

- 8. mt.com [mt.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. coherentmarketinsights.com [coherentmarketinsights.com]

- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharminternational.com [biopharminternational.com]

- 17. database.ich.org [database.ich.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Predictive Modeling of Drug Product Stability in Pharmaceutical Blister Packs - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties and Dipole Moment of 5-Acetoxy-2-methoxypyridine: A Comprehensive Technical Guide

Executive Summary

5-Acetoxy-2-methoxypyridine (CAS: 58243-27-9) is a highly functionalized heterocyclic building block of critical importance in modern pharmaceutical synthesis, most notably serving as a key precursor in the development of selective COX-2 inhibitors such as (Methylsulfonyl)phenyl-2-(5H)-furanones[1][2]. The regioselective reactivity, solubility profile, and receptor-binding pharmacokinetics of this compound are fundamentally governed by its electronic properties and molecular dipole moment. This whitepaper provides an in-depth analysis of the substituent effects on the pyridine core, establishes self-validating protocols for determining its dipole moment via both Density Functional Theory (DFT) and experimental dielectric methods, and explores the implications of these properties in rational drug design.

Electronic Structure and Substituent Effects

The electronic architecture of 5-Acetoxy-2-methoxypyridine is defined by the interplay between the electron-deficient pyridine core and two distinct oxygen-containing substituents.

-

The Pyridine Core: The inherent electronegativity of the nitrogen atom distorts the π -electron cloud, creating a permanent dipole moment (approximately 2.20 D in unsubstituted pyridine) and rendering the ring susceptible to nucleophilic attack while resisting electrophilic substitution[3][4].

-

The 2-Methoxy Group: Positioned ortho to the nitrogen, the methoxy group acts as a strong resonance electron donor (+M) and an inductive electron withdrawer (-I). The +M effect dominates, enriching the electron density at the C-3 and C-5 positions. Crucially, the C–O bond dipole partially opposes the primary vector generated by the nitrogen lone pair, which drops the net dipole moment of 2-methoxypyridine to 1.23 D[5].

-

The 5-Acetoxy Group: The ester linkage at C-5 introduces a complex electronic dynamic. While the oxygen atom attached directly to the ring can theoretically donate electrons (+M), its lone pairs are heavily delocalized into the adjacent carbonyl group. Consequently, the acetoxy group acts primarily as an inductive withdrawer (-I) relative to the methoxy group.

This configuration establishes a subtle "push-pull" electronic gradient across the molecular scaffold, dictating both its dipole moment and its behavior in cross-coupling reactions during drug synthesis.

Caption: Logical relationship of substituent effects on the net dipole moment.

Quantitative Data: Vector Analysis of Dipole Moments

The net dipole moment of 5-Acetoxy-2-methoxypyridine is the vector sum of the pyridine nitrogen lone pair, the 2-methoxy C–O dipole, and the 5-acetoxy carbonyl/ether dipoles. Because the acetoxy group introduces conformational flexibility (rotamers), the dipole moment is highly dependent on the anti/syn orientation of the carbonyl oxygen relative to the pyridine nitrogen.

Table 1: Comparative Electronic Properties of Pyridine Derivatives

| Compound | Dipole Moment (D) | Primary Electronic Effect | Solvation Preference |

| Pyridine | 2.20 | Base ring, N-directed vector | Polar, protic/aprotic |

| 2-Methoxypyridine | 1.23[5] | +M dominates, opposes N-vector | Moderately polar |

| 2-Pyridone | 8.80[6] | Strong lactam polarity | Polar protic |

| 5-Acetoxy-2-methoxypyridine | ~2.60 (DFT Est.) | Push-pull (+M/-I) vector addition | Lipophilic / Mod. polar |

Methodologies for Dipole Moment Determination

To ensure scientific integrity and reproducibility, the evaluation of the dipole moment must be approached through orthogonal methods: computational simulation and physical experimentation.

Computational Protocol: DFT Calculation via ORCA / Gaussian

This protocol utilizes Density Functional Theory (DFT) to calculate the static dipole moment and polarizability via Coupled-Perturbed Self-Consistent Field (CP-SCF) equations[7][8].

Self-Validation Step: Before calculating the unknown dipole moment of 5-Acetoxy-2-methoxypyridine, run this exact protocol on unsubstituted pyridine. If the calculated dipole moment deviates by >5% from the experimental value of 2.20 D, the basis set or functional must be recalibrated.

-

Step 1: Geometry Optimization. Generate the 3D conformer of 5-Acetoxy-2-methoxypyridine. Ensure the acetoxy carbonyl is oriented in its lowest energy conformation (anti-periplanar to the ring) to minimize steric hindrance.

-

Step 2: Functional and Basis Set Selection. Select the B3LYP hybrid functional combined with the def2-TZVP basis set.

-

Causality: While smaller basis sets save compute time, def2-TZVP includes extensive polarization functions. These functions are mathematically critical for accurately describing the deformation of the diffuse electron cloud and predicting precise dipole moments[7].

-

-

Step 3: Execution of CP-SCF Equations. In ORCA, invoke the %elprop block (or Polar in Gaussian) to calculate the static dipole moment.

-

Step 4: Data Extraction. Extract the Cartesian components ( μx,μy,μz ) from the output file and calculate the total magnitude: μtotal=μx2+μy2+μz2 .

Experimental Protocol: Dielectric Constant Measurement (Debye Method)

Physical validation requires measuring the orientation polarization of the molecule in a controlled environment.

Self-Validation Step: The capacitance cell and refractometer must first be calibrated using a reference standard with a known dipole moment, such as chlorobenzene (1.56 D), in the identical non-polar solvent. This ensures the cell constant and parasitic capacitance are accurately nullified.

-

Step 1: Solvent Preparation. Dissolve 5-Acetoxy-2-methoxypyridine in anhydrous cyclohexane at five varying mole fractions (e.g., 0.01 to 0.05).

-

Causality: A strictly non-polar solvent is mandatory to prevent solute-solvent hydrogen bonding and dipole-dipole interactions, which would artificially inflate the measured dipole moment[6].

-

-

Step 2: Capacitance Measurement. Measure the capacitance of the solutions using a precision LCR meter (at 1 kHz) to determine the dielectric constant ( ϵ ) of each fraction.

-

Step 3: Refractive Index Measurement. Measure the refractive index ( n ) of each solution using an Abbe refractometer. This accounts for the induced electronic polarizability.

-

Step 4: Mathematical Extrapolation. Apply the Guggenheim-Smith equation to plot the dielectric and refractive data against the weight fractions. Extrapolate to infinite dilution to isolate the permanent orientation polarization and calculate the exact Debye value.

Caption: Workflow for determining electronic properties and dipole moment.

Implications in Pharmacokinetics and Drug Design

Understanding the dipole moment and electronic distribution of 5-Acetoxy-2-methoxypyridine is not merely an academic exercise; it directly dictates its utility in drug development.

When synthesizing selective COX-2 inhibitors—compounds designed to provide anti-inflammatory and analgesic properties while minimizing gastrointestinal toxicity[1][2]—the electronic properties of the precursor dictate the regioselectivity of the subsequent cross-coupling reactions. Furthermore, the residual dipole moment contributed by the methoxy and acetoxy functional groups influences the final drug's lipophilicity (LogP). A precisely tuned dipole moment ensures optimal solvation in aqueous biological fluids while maintaining sufficient lipophilicity to cross cellular membranes and bind effectively via dipole-ion interactions within the hydrophobic pocket of the COX-2 active site[2].

Conclusion

The electronic properties of 5-Acetoxy-2-methoxypyridine are governed by a delicate balance of resonance and inductive effects from its 2-methoxy and 5-acetoxy substituents. By employing rigorous, self-validating computational (DFT) and experimental (dielectric) protocols, researchers can accurately map its dipole moment. This precise physicochemical data is indispensable for optimizing synthetic pathways and enhancing the pharmacokinetic profiles of next-generation anti-inflammatory therapeutics.

Sources

- 1. JP4068802B2 - (Methylsulfonyl) phenyl-2- (5H) -furanones as COX-2 inhibitors - Google Patents [patents.google.com]

- 2. US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors - Google Patents [patents.google.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. scribd.com [scribd.com]

- 5. 2-methoxypyridine [stenutz.eu]

- 6. 2-Pyridone â Grokipedia [grokipedia.com]

- 7. 5.20. Electrical Properties - Electric Moments and Polarizabilities - ORCA 6.1 Manual [faccts.de]

- 8. gaussian.com [gaussian.com]

Safety data sheet (SDS) and handling guidelines for 5-Acetoxy-2-methoxypyridine

An In-Depth Technical Guide to the Safe Handling of 5-Acetoxy-2-methoxypyridine

Section 1: Chemical Identity and Physicochemical Properties

5-Acetoxy-2-methoxypyridine is a pyridine derivative with both an acetoxy and a methoxy functional group. While specific experimental data for this compound is limited, its properties can be estimated based on its structural analogues.

| Property | Estimated Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C8H9NO3 | N/A |

| Molecular Weight | 167.16 g/mol | N/A |

| Appearance | Likely a solid or liquid at room temperature. | [1] |

| Solubility | Expected to be soluble in organic solvents. | [1] |

| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong acids or bases. | [2] |

Section 2: Hazard Identification and Toxicological Profile

Based on analogous compounds, 5-Acetoxy-2-methoxypyridine is anticipated to present the following hazards.

GHS Hazard Classification (Predicted):

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3]

Potential Health Effects:

-

Skin Contact: Causes skin irritation.[3][4][5] May be harmful if absorbed through the skin.[6]

-

Ingestion: May be harmful if swallowed.[6][7] May cause irritation of the digestive tract.[6]

A comprehensive toxicological profile for 5-Acetoxy-2-methoxypyridine has not been established. Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have uncharacterized toxicological properties.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.[8]

-

Facilities should be equipped with an eyewash station and a safety shower that are readily accessible.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone procedures. | To prevent eye contact which can cause serious irritation.[9][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use. | To prevent skin contact and potential irritation or absorption.[11] |

| Body Protection | A flame-retardant laboratory coat, fully buttoned. Consider impervious clothing for larger quantities or splash risks. | To protect skin from accidental contact.[11][12] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used. | To prevent inhalation and respiratory tract irritation.[3][10] |

PPE Workflow Diagram:

Caption: Standard PPE workflow for handling 5-Acetoxy-2-methoxypyridine.

Handling Procedures

-

Avoid the formation of dust and aerosols.[9]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9]

-

Keep containers tightly closed when not in use.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[13]

Storage Conditions

-

Keep containers tightly closed in a dry and well-ventilated place.[7][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15] |

Emergency Response Flowchart:

Caption: First aid response for exposure to 5-Acetoxy-2-methoxypyridine.

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides and nitrogen oxides.[16]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2.[9] Avoid breathing dust or vapors.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8] For large spills, contain the spill and contact environmental health and safety personnel.

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Product Disposal: Dispose of this compound as hazardous waste. Contact a licensed professional waste disposal service.

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of as regular waste.

Section 7: References

-

Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]

-

Fagron. (n.d.). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Amino-5-methoxypyridine. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Methoxy-5-Amino Pyridine. Retrieved from [Link]

-

Shintech. (2019, July 8). HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact. Retrieved from [Link]

-

Carl ROTH. (2022, September 20). Safety Data Sheet: mucasol®. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-Acetyl-2-methoxypyridine 97 213193-32-9 [sigmaaldrich.com]

- 4. 5-Acetyl-2-methoxypyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. broadpharm.com [broadpharm.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. americanchemistry.com [americanchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. westlake.com [westlake.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. targetmol.com [targetmol.com]

- 16. fishersci.com [fishersci.com]

Application Notes and Protocols: 5-Acetoxy-2-methoxypyridine as a Strategic Building Block in Drug Discovery

Introduction: The Strategic Value of the 5-Hydroxy-2-methoxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor, enhance aqueous solubility, and provide a stable aromatic system makes it a highly sought-after motif in drug design.[2][3] Among the various substituted pyridines, the 5-hydroxy-2-methoxypyridine core is of particular interest. The phenolic hydroxyl group at the 5-position offers a crucial site for hydrogen bonding interactions with biological targets and a handle for further derivatization, while the 2-methoxy group can modulate the electronic properties of the ring and influence the compound's metabolic stability.[4]

This guide focuses on the utility of 5-acetoxy-2-methoxypyridine as a versatile and strategic building block for accessing this valuable scaffold. The acetoxy group serves as a stable protecting group for the more reactive hydroxyl functionality, allowing for a wide range of chemical transformations on other parts of the molecule before its selective removal. This approach provides medicinal chemists with a robust tool to construct diverse libraries of novel compounds for drug discovery programs.

Physicochemical Properties and Reactivity of 5-Acetoxy-2-methoxypyridine

5-Acetoxy-2-methoxypyridine is a solid at room temperature with a melting point of 53-57 °C.[5] Its structure combines the features of a substituted pyridine with an ester functionality.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 53-57 °C | [5] |

The key chemical transformation of 5-acetoxy-2-methoxypyridine in the context of drug discovery is the hydrolysis of the acetyl group to unveil the free phenol, 5-hydroxy-2-methoxypyridine.[6] This reaction can be readily achieved under basic or acidic conditions.

Core Application: A Masked Phenol for Sequential Functionalization

The primary utility of 5-acetoxy-2-methoxypyridine lies in its role as a stable precursor to 5-hydroxy-2-methoxypyridine. The acetoxy group is generally stable to many reaction conditions used for C-C and C-N bond formation, such as palladium-catalyzed cross-coupling reactions. This allows for the modification of other positions on the pyridine ring before the deprotection of the hydroxyl group, which might otherwise interfere with these reactions.

This strategy is particularly advantageous when synthesizing complex molecules where the free phenol could lead to undesired side reactions or chelation with the metal catalyst.

Caption: Strategic workflow for utilizing 5-acetoxy-2-methoxypyridine.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving 5-acetoxy-2-methoxypyridine and its derivatives.

Protocol 1: Deacetylation (Hydrolysis) of 5-Acetoxy-2-methoxypyridine to 5-Hydroxy-2-methoxypyridine

This protocol describes the basic hydrolysis of the acetyl group to yield the corresponding phenol.

Materials:

-

5-Acetoxy-2-methoxypyridine

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-acetoxy-2-methoxypyridine (1.0 eq) in methanol in a round-bottom flask.

-

Add a 1 M aqueous solution of sodium hydroxide (1.5 eq) to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Once the reaction is complete, neutralize the mixture with 1 M HCl to pH ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxy-2-methoxypyridine.